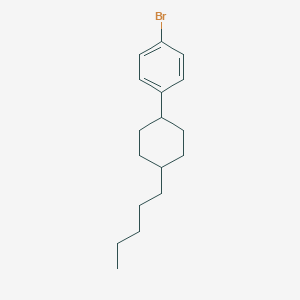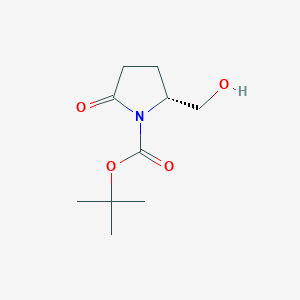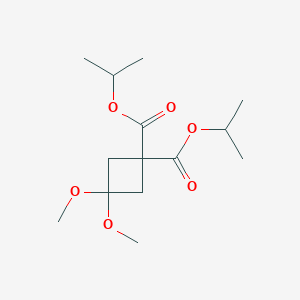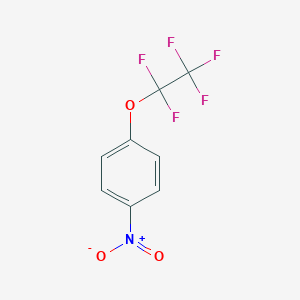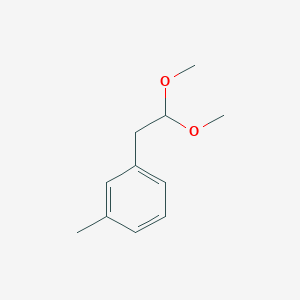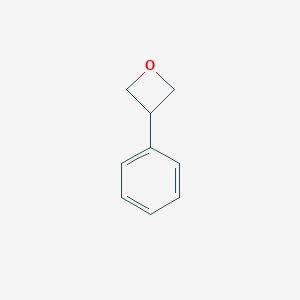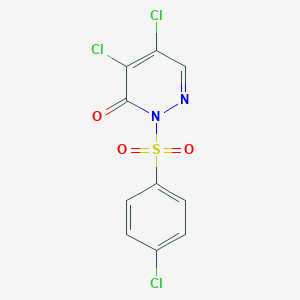
2-(2-Piperazin-1-ylethoxy)acetamide
概述
描述
2-(2-Piperazin-1-ylethoxy)acetamide, also known as PEAA, is a chemical compound with potential applications in scientific research. It is a derivative of piperazine and has been synthesized using various methods. In
作用机制
The mechanism of action of 2-(2-Piperazin-1-ylethoxy)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and preventing their harmful effects. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells.
生化和生理效应
2-(2-Piperazin-1-ylethoxy)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have antioxidant properties and may help protect against oxidative stress. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-(2-Piperazin-1-ylethoxy)acetamide has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
未来方向
There are several future directions for research on 2-(2-Piperazin-1-ylethoxy)acetamide. One area of interest is its potential use in drug delivery systems for the treatment of neurological disorders. Further investigation into its anticancer properties and mechanism of action is also needed. Additionally, research on the development of imaging agents for the diagnosis of Alzheimer's disease using 2-(2-Piperazin-1-ylethoxy)acetamide is ongoing.
科学研究应用
2-(2-Piperazin-1-ylethoxy)acetamide has been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. It has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 2-(2-Piperazin-1-ylethoxy)acetamide has also been used in the development of imaging agents for the diagnosis of Alzheimer's disease.
属性
CAS 编号 |
197968-56-2 |
|---|---|
产品名称 |
2-(2-Piperazin-1-ylethoxy)acetamide |
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
2-(2-piperazin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12) |
InChI 键 |
YBFVLFFNIMSQBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)N |
规范 SMILES |
C1CN(CCN1)CCOCC(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

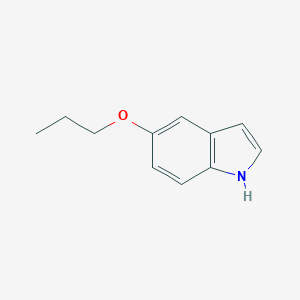
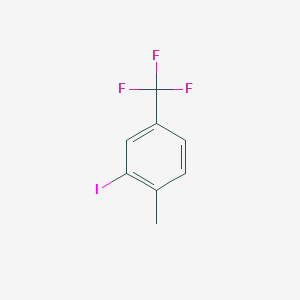
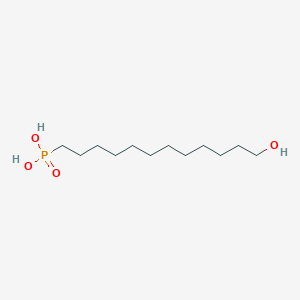
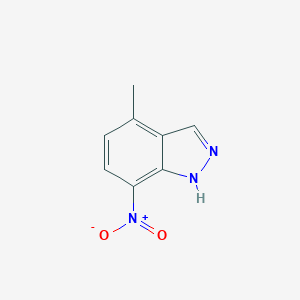

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
